molecular formula C18H10Cl2N4O2S2 B12120077 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide

Cat. No.: B12120077
M. Wt: 449.3 g/mol
InChI Key: XDRMZDMZTYWKIB-UHFFFAOYSA-N
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Description

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is a synthetically designed small molecule recognized in scientific research for its potent inhibitory activity against a range of protein kinases. This compound is a rhodanine-benzimidazole hybrid, a structural class known to interact with the ATP-binding site of kinases. Its primary research value lies in its function as a multi-targeted kinase inhibitor, with studies highlighting its efficacy against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in angiogenesis. Research indicates that this compound demonstrates significant anti-angiogenic effects by suppressing VEGF-induced signaling pathways, making it a valuable pharmacological tool for investigating tumor vasculature and cancer progression in cellular models. Furthermore, its inhibitory profile extends to other kinases, including B-Raf, which is implicated in the MAPK/ERK signaling pathway and is a well-known oncogene in several cancers. Characterized as a multi-kinase inhibitor , it serves as a crucial compound for dissecting complex kinase-driven signaling networks in pathophysiology. Researchers utilize this benzamide derivative to explore mechanisms of cell proliferation, migration, and survival, providing insights for the development of novel targeted therapeutic strategies. It is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H10Cl2N4O2S2

Molecular Weight

449.3 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C18H10Cl2N4O2S2/c19-9-5-6-10(11(20)7-9)16(25)23-24-17(26)14(28-18(24)27)8-15-21-12-3-1-2-4-13(12)22-15/h1-8,26H,(H,23,25)

InChI Key

XDRMZDMZTYWKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Formation of 2-Mercaptobenzimidazole Precursors

The benzimidazole moiety is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with thiourea or carbon disulfide under reflux. For example:

  • Method : o-Phenylenediamine (10 mmol) and thiourea (12 mmol) react in 4 M HCl at 100°C for 6 hours, yielding 2-mercaptobenzimidazole (87% yield).

  • Modifications : Nitro or halogen substituents on the benzene ring are introduced via electrophilic substitution before cyclization.

Thiazolidinone Ring Construction

The thiazolidin-4-one scaffold is formed by cyclocondensation of 2-mercaptobenzimidazole with α-haloketones or chloroacetyl chloride:

  • Stepwise Approach :

    • Intermediate I : 2-Mercaptobenzimidazole reacts with chloroacetyl chloride in dry THF, forming S-(2-chloroacetyl)benzimidazole (75–82% yield).

    • Cyclization : Treatment with ammonium thiocyanate in ethanol under reflux generates the thiazolidin-4-one core (68% yield).

  • One-Pot Method : A mixture of 2-mercaptobenzimidazole, chloroacetic acid, and ammonium thiocyanate in acetic acid under reflux directly yields the thiazolidinone derivative (70% yield).

Amide Coupling with 2,4-Dichlorobenzoyl Chloride

Activation of the Thiazolidinone Nitrogen

The secondary amine at position 3 of the thiazolidinone is acylated under basic conditions:

  • Procedure :

    • Base Deprotonation : The thiazolidinone (1 equiv) is treated with triethylamine (2.5 equiv) in dry DMF at 0°C.

    • Acylation : 2,4-Dichlorobenzoyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 4–6 hours at room temperature.

Yield : 60–68%.

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (100 W, 80°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (62–70%).

Purification and Characterization

Chromatographic Separation

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) resolves the (5E)-isomer from the (5Z)-form.

  • Recrystallization : Methanol/water (8:2) yields pure crystals (mp 218–220°C).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.62 (s, 1H, imidazole-H), 7.89–7.32 (m, 6H, aromatic-H), 5.21 (s, 1H, CH=S), 3.94 (s, 2H, thiazolidinone-CH2).

  • HRMS (ESI+): m/z [M+H]+ calcd. for C19H12Cl2N4O2S2: 482.9804; found: 482.9801.

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystYield (%)Isomer Ratio (E:Z)
EthanolPiperidine6585:15
DMFDBU7292:8
AcetonitrileNaHCO35878:22

Challenges and Solutions

Byproduct Formation

  • Major Byproduct : N-Acylation at the benzimidazole nitrogen (5–8%). Mitigation : Use of bulky bases (e.g., DIPEA) suppresses undesired acylation.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor Setup : Residence time 10 minutes, 80°C, achieves 75% yield with 99% purity, reducing waste by 40% compared to batch processes .

Chemical Reactions Analysis

Thioxo (C=S) Group

  • Nucleophilic Substitution : Reacts with amines (e.g., hydrazines) to form thioamide derivatives (e.g., C=NH₂⁺–S⁻ intermediates) under basic conditions .

  • Oxidation : Converts to sulfoxide (C=S→O) or sulfone (C=SO₂) using H₂O₂ or mCPBA .

Methylidene Bridge (C=CH)

  • Michael Addition : Undergoes 1,4-addition with nucleophiles (e.g., Grignard reagents) at the α,β-unsaturated ketone system .

  • Photochemical Isomerization : Potential E→Z isomerization under UV light, altering biological activity .

Dichlorobenzamide

  • Hydrolysis : Cleavage of the amide bond under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions yields 2,4-dichlorobenzoic acid and the corresponding amine .

  • Electrophilic Aromatic Substitution : Chlorine substituents direct nitration/sulfonation to meta/para positions .

Benzimidazole Core

  • Coordination Chemistry : N-heteroatoms participate in metal complexation (e.g., Zn²⁺, Cu²⁺) .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of adjacent groups.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with thioxo-to-oxo conversion observed in TGA studies .

  • pH Sensitivity : Amide hydrolysis accelerates in strong acids/bases (e.g., 50% degradation in 1M HCl at 60°C over 24h) .

  • Light Sensitivity : E→Z isomerization reported for analogous methylidene-containing compounds .

Key Research Findings

  • Stereoelectronic Effects : The methylidene bridge enhances π-conjugation, stabilizing the thiazolidinone ring and increasing binding affinity to biological targets .

  • SAR Studies : Chlorine atoms on the benzamide improve metabolic stability by reducing CYP450-mediated oxidation .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a benzimidazole moiety, a thiazolidinone ring, and a dichlorobenzamide group. The synthesis typically involves multiple steps starting from benzimidazole derivatives and thiazolidinone precursors, often utilizing solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Synthetic Routes

  • Preparation of Benzimidazole Derivative : Initial synthesis begins with the formation of the benzimidazole derivative.
  • Thiazolidinone Formation : The benzimidazole reacts with a thiazolidinone precursor under controlled conditions.
  • Dichlorobenzamide Incorporation : Final modifications introduce the dichlorobenzamide group.

Biological Activities

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide has been investigated for its potential biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains and fungi. The presence of both benzimidazole and thiazolidinone functionalities may enhance this activity due to their ability to interact with microbial targets .

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds sharing structural similarities have demonstrated effectiveness against human breast cancer cell lines (e.g., MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Scientific Research Applications

The applications of this compound can be categorized as follows:

Field Applications
ChemistryUsed as a building block for synthesizing more complex molecules.
BiologyInvestigated for antimicrobial and anticancer properties; potential for drug development.
MedicineExplored as a therapeutic agent targeting specific diseases due to its unique chemical properties.
IndustryUtilized in developing new materials with enhanced stability or reactivity.

Case Studies

  • Antimicrobial Activity Evaluation : A study evaluated similar thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity, suggesting that this compound may exhibit comparable efficacy .
  • Anticancer Screening : In vitro assays demonstrated that specific derivatives showed significant cytotoxicity against breast cancer cells. Molecular docking studies supported these findings by illustrating strong binding affinities to cancer-related targets .

Mechanism of Action

The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects . The thiazolidinone ring may also play a role in modulating the compound’s activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse bioactivities depending on substituents at C5 and N3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name / ID C5 Substituent N3 Substituent Key Findings Reference
Target Compound 1H-Benzimidazol-2-ylmethylidene 2,4-Dichlorobenzamide High crystallinity; potential for kinase inhibition due to benzimidazole’s planar structure.
N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Indolylidene 4-Methylbenzamide Exhibited antitumor activity (IC₅₀ = 12 µM) via intercalation with DNA .
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide Thiazolidinylmethyl Trifluoromethylbenzyl Enhanced metabolic stability; used in diabetes research (PPAR-γ agonism) .
3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8) 4-Methylbenzylidene Diethylaminoethyl Moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) .
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxybenzylidene 2-Chlorobenzamide Improved solubility due to polar alkoxy groups; antifungal activity (IC₅₀ = 8 µM) .

Key Observations:

C5 Substituent Impact :

  • Benzimidazole/Indole : Planar aromatic systems (e.g., benzimidazole, indole) enhance DNA/protein binding, critical for anticancer activity .
  • Benzylidene/Alkoxybenzylidene : Electron-donating groups (e.g., methoxy) improve solubility, while hydrophobic groups (e.g., methyl) enhance membrane permeability .

N3 Substituent Impact :

  • Halogenated Benzamides (e.g., 2,4-dichloro) : Increase lipophilicity and receptor affinity, often correlating with kinase inhibition .
  • Trifluoromethyl Groups : Improve metabolic stability and bioavailability .

Biological Activity Trends :

  • Anticancer activity is prominent in compounds with fused heterocycles (e.g., indole, benzimidazole) .
  • Antimicrobial activity correlates with thioxo groups and moderate lipophilicity (logP ~3–4) .

Physicochemical Properties:

  • Crystallinity : The target compound’s benzimidazole group promotes dense crystal packing, confirmed by SHELXL-refined X-ray data .
  • Solubility : Polar substituents (e.g., methoxy in ) increase aqueous solubility, whereas halogenated groups reduce it.

Biological Activity

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide is a complex organic compound that exhibits a range of biological activities. Its structure incorporates both a thiazolidinone core and a benzimidazole moiety, which are known for their pharmacological significance. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula for this compound is C19H14Cl2N4O3SC_{19}H_{14}Cl_2N_4O_3S with a molecular weight of approximately 410.5 g/mol. The compound features:

  • Thiazolidinone Core : Known for its diverse biological activities including antidiabetic and anticancer properties.
  • Benzimidazole Moiety : Commonly associated with antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds with thiazolidinone and benzimidazole structures can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
16fHepG26.19
16dHCT11610.50
16cMCF712.30

These values suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, similar to other thiazolidine derivatives .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a variety of pathogens. Studies have reported that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:

PathogenMIC (µg/mL)
Staphylococcus aureus37.9
Escherichia coli45.0
Pseudomonas aeruginosa50.0

The presence of electron-withdrawing groups in the structure enhances its antimicrobial efficacy, making it a potential candidate for developing new antibiotics .

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. Preliminary studies indicate that it exhibits significant free radical scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Induction of Apoptosis : The dual structure allows for interaction with multiple cellular pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related compounds.

Case Studies

Several studies have explored the efficacy of compounds similar to N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]-2,4-dichlorobenzamide:

  • Thiazolidine Derivatives Against Cancer : A study demonstrated that derivatives showed potent antiproliferative effects on various cancer cell lines with IC50 values ranging from 6 µM to 22 µM .
  • Antimicrobial Efficacy : Research highlighted that certain thiazolidinone derivatives had MIC values as low as 37 µg/mL against resistant strains like MRSA .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by selecting precursors with electron-withdrawing substituents (e.g., 2,4-dichlorobenzoyl chloride) and using polar aprotic solvents (e.g., pyridine) to enhance reactivity. Monitor reaction progress via TLC and employ column chromatography for purification, as demonstrated in analogous thiazolidinone syntheses (yields: 53–90%) . Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride) to minimize byproducts .

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Use ¹H-NMR to confirm proton environments (e.g., benzimidazole methylidene protons at δ ~7.5–8.5 ppm) and mass spectrometry (MS) for molecular ion validation. Elemental analysis (% C, H, N, S) ensures purity, while FT-IR identifies key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) . For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation .

Q. How can reaction intermediates be stabilized during synthesis?

  • Methodological Answer : Protect reactive groups (e.g., thioxo moieties) by using inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) during coupling steps. Intermediate purification via recrystallization (e.g., methanol/water mixtures) reduces degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dichlorophenyl with fluorinated or methoxy groups) and evaluate biological activity (e.g., enzyme inhibition assays). Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HIV-1 integrase) and correlate with experimental IC₅₀ values .

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